3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
Description
3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound that belongs to the class of thiazolopyridines This compound is characterized by its unique structure, which includes multiple functional groups such as ethoxy, methoxy, propoxy, hydroxy, and carbonitrile
Properties
Molecular Formula |
C26H28N2O5S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C26H28N2O5S/c1-4-12-33-22-11-6-17(13-23(22)31-3)20-14-24(29)28-25(21(20)15-27)34-16-26(28,30)18-7-9-19(10-8-18)32-5-2/h6-11,13,20,30H,4-5,12,14,16H2,1-3H3 |
InChI Key |
GVSMDFSSORPCMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC=C(C=C4)OCC)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step synthetic route. The key steps involve the formation of the thiazolopyridine core, followed by the introduction of the various substituents. Common reagents used in the synthesis include ethyl bromide, methoxybenzaldehyde, and propoxybenzaldehyde. The reaction conditions typically involve refluxing in organic solvents such as methanol or ethanol, with the use of catalysts like methanesulfonic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy, methoxy, and propoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone derivative, while reduction of the carbonitrile group would produce an amine derivative .
Scientific Research Applications
3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For example, its potential anticancer activity is attributed to its ability to inhibit the estrogen receptor alpha (ERα), which plays a crucial role in the growth and proliferation of breast cancer cells. The compound binds to the receptor, preventing the activation of downstream signaling pathways that promote cell division and survival .
Comparison with Similar Compounds
Similar compounds to 3-(4-ethoxyphenyl)-3-hydroxy-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include:
(5E)-5-(4-ethoxy-3-methoxybenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound shares similar functional groups and a thiazolopyridine core but differs in its triazole ring structure.
3-(4-hydroxy-3-methoxyphenyl)propionic acid: This compound has a similar methoxyphenyl group but lacks the thiazolopyridine core and other substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
